RG7834
Overview
Description
RG7834 is a highly selective and orally bioavailable small molecule inhibitor of hepatitis B virus (HBV) gene expression. It belongs to the dihydroquinolizinone chemical series and has shown significant potential in reducing both viral antigens and viral DNA. This compound is particularly notable for its novel mechanism of action, which differentiates it from other antiviral agents currently in use .
Mechanism of Action
Target of Action
RG7834 is a highly selective and orally bioavailable inhibitor of Hepatitis B Virus (HBV) . It targets HBV antigens (both HBsAg and HBeAg) and HBV DNA . These targets play a crucial role in the replication and spread of the virus within the host.
Mode of Action
The compound interacts with its targets by inhibiting their function . It reduces the levels of HBV antigens and HBV DNA, thereby disrupting the life cycle of the virus . This unique mode of action differentiates this compound from other antiviral drugs .
Biochemical Pathways
This compound affects the biochemical pathways involved in the replication of HBV. By inhibiting the function of HBV antigens and DNA, it disrupts the viral life cycle . The downstream effects include a reduction in the production of new viral particles and a decrease in viral load .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its efficacy. It is orally bioavailable, which means it can be effectively absorbed when taken by mouth . The compound exhibits dose-proportional pharmacokinetics , indicating that its blood concentration increases proportionally with the dose.
Result of Action
The primary result of this compound’s action is a significant reduction in HBV antigens and HBV DNA . This leads to a decrease in viral load and potentially an increase in the cure rates of HBV infection . The compound’s action also results in a disruption of the viral life cycle, preventing the production of new viral particles .
Biochemical Analysis
Biochemical Properties
RG7834 interacts with host proteins PAPD5 and PAPD7 . These are cellular, noncanonical, poly (A) polymerases (PAPs) whose main function is to oligoadenylate the 3’ end of noncoding RNA (ncRNA) for exosome degradation . This compound binds to these proteins and inhibits their function .
Cellular Effects
This compound has a highly virus-specific effect on HBV expression levels . It can reduce both viral antigens and viral DNA . In cells expressing HBV mRNA, both PAPD5/7 were found to be physically associated with the viral RNA .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to PAPD5/7 and inhibiting their function . This leads to a shortening of the poly (A) tail of HBV mRNA, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Temporal Effects in Laboratory Settings
Over time, this compound treatment leads to the destabilization of multiple HBV mRNA species . This destabilization is initiated by a shortening of the poly (A) tail, followed by an accelerated degradation process in both the nucleus and cytoplasm .
Subcellular Localization
In terms of subcellular localization, PAPD5, one of the proteins that this compound interacts with, is predominantly localized in the nucleus, whereas PAPD7 is distributed throughout the cell with a moderate enrichment in the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RG7834 involves a series of chemical reactions starting from readily available starting materials. The key steps include the formation of the dihydroquinolizinone core structure, followed by functionalization to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
RG7834 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under inert atmosphere.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
RG7834 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the dihydroquinolizinone chemical series and its reactivity.
Biology: Investigated for its effects on cellular processes and gene expression in various biological systems.
Medicine: Explored as a potential therapeutic agent for the treatment of chronic hepatitis B virus infection.
Comparison with Similar Compounds
Similar Compounds
Tenofovir Disoproxil: Another antiviral agent used for the treatment of hepatitis B virus infection.
Entecavir: A nucleoside analog that inhibits hepatitis B virus replication.
Lamivudine: A nucleoside reverse transcriptase inhibitor used for the treatment of hepatitis B virus infection.
Uniqueness of RG7834
This compound is unique in its mechanism of action, targeting the polyadenylase function of PAPD5 and PAPD7, which is distinct from the mechanisms of other antiviral agents. This novel approach allows for the selective inhibition of hepatitis B virus gene expression, making this compound a promising candidate for the development of new therapeutic strategies .
Properties
IUPAC Name |
(6S)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-17-9 | |
Record name | RG-7834 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56JM4WYS8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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